molecular formula C9H11BrO2 B1374229 1-bromo-2-(ethoxymethoxy)Benzene CAS No. 186521-04-0

1-bromo-2-(ethoxymethoxy)Benzene

Cat. No.: B1374229
CAS No.: 186521-04-0
M. Wt: 231.09 g/mol
InChI Key: JLTNYNSUKBKUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(ethoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO2 It is a derivative of benzene, where a bromine atom and an ethoxymethoxy group are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(ethoxymethoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene followed by the introduction of the ethoxymethoxy group. One common method involves the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene. Subsequently, the ethoxymethoxy group can be introduced through a nucleophilic substitution reaction using ethoxymethanol and a suitable base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

1-Bromo-2-(ethoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2-(ethoxymethoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents:

Biological Activity

1-Bromo-2-(ethoxymethoxy)benzene, with the molecular formula C9H11BrO2C_9H_{11}BrO_2, is a brominated organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and an ethoxymethoxy group attached to a benzene ring, which contributes to its reactivity and possible applications in medicinal chemistry and materials science.

Synthesis and Properties

The synthesis of this compound typically involves a multi-step process, including the bromination of benzene followed by the introduction of the ethoxymethoxy group. The general synthetic route can be summarized as follows:

  • Bromination of Benzene : Bromine (Br₂) is reacted with benzene in the presence of a catalyst such as iron(III) bromide (FeBr₃).
  • Nucleophilic Substitution : The resulting bromobenzene undergoes nucleophilic substitution with ethoxymethanol, facilitated by a base like sodium hydroxide (NaOH).

The compound's properties include:

  • Molecular Weight : 231.09 g/mol
  • InChI Key : JLTNYNSUKBKUKH-UHFFFAOYSA-N
  • Canonical SMILES : CCOCOC1=CC=CC=C1Br

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Antimicrobial Activity

Studies have indicated that brominated phenolic compounds exhibit antimicrobial properties. For instance, bromophenols have been documented to possess significant activity against various bacterial strains. The introduction of the ethoxymethoxy group may enhance this activity, potentially allowing for greater efficacy against resistant strains.

Anticancer Potential

Compounds similar to this compound have been investigated for their anticancer properties. Research has shown that halogenated aromatic compounds can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies focusing on derivatives of brominated phenols suggest that they can modulate signaling pathways involved in cancer progression.

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

  • Study on Antimicrobial Efficacy :
    • A study conducted on various brominated compounds demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
  • Anticancer Research :
    • In vitro studies showed that certain brominated phenols could inhibit the growth of breast cancer cells by inducing apoptosis. These findings suggest that further exploration into this compound could reveal similar effects.

The biological activity of this compound is hypothesized to involve:

  • Electrophilic Aromatic Substitution : The bromine atom can participate in electrophilic substitutions, potentially leading to more reactive intermediates.
  • Nucleophilic Attack : The ethoxymethoxy group may facilitate nucleophilic attacks by biological molecules, enhancing the compound's reactivity towards cellular targets.

Comparative Analysis

A comparison with similar compounds provides insight into the unique properties of this compound:

Compound NameStructureNotable Activity
1-Bromo-2-methoxymethylbenzeneC8H9BrOModerate antibacterial properties
1-Bromo-4-methylbenzeneC7H7BrAnticancer activity noted
1-Bromo-3-nitrobenzeneC6H4BrNO2Strong electrophilic character

Properties

IUPAC Name

1-bromo-2-(ethoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-11-7-12-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNYNSUKBKUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-2-(ethoxymethoxy)Benzene
Reactant of Route 2
Reactant of Route 2
1-bromo-2-(ethoxymethoxy)Benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-bromo-2-(ethoxymethoxy)Benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-bromo-2-(ethoxymethoxy)Benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-bromo-2-(ethoxymethoxy)Benzene
Reactant of Route 6
Reactant of Route 6
1-bromo-2-(ethoxymethoxy)Benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.